molecular formula C12H14ClN3OS B2830713 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-93-2

5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2830713
CAS No.: 588673-93-2
M. Wt: 283.77
InChI Key: VBAIBNFUSIVKKB-UHFFFAOYSA-N
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Description

5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C12H14ClN3OS and a molecular weight of 283.78 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and potential biological activities.

Scientific Research Applications

5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Preparation Methods

The synthesis of 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorophenol with ethyl 2-chloroacetate to form an intermediate, which is then subjected to further reactions involving triazole formation and thiolation under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds to 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as 5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol and 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The presence of different substituents on the triazole ring or phenoxy group can significantly influence their properties and applications.

Properties

IUPAC Name

3-[1-(2-chlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-7-5-4-6-9(10)13/h4-8H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAIBNFUSIVKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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